molecular formula C24H24N2O5S B6560101 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide CAS No. 946211-72-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide

Cat. No.: B6560101
CAS No.: 946211-72-9
M. Wt: 452.5 g/mol
InChI Key: LMBXLIIGWSPMEY-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide” is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields of research and industry. It is a derivative of benzenesulfonyl and tetrahydroquinoline .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the reaction of benzenesulfonyl chloride with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C16H17BrN2O4S2 and the molecular weight is 445.35 . The exact structure would require more specific information or computational analysis.

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds, pharmaceuticals, and agricultural agents . Given their diverse bioactivities, there is significant interest in developing new synthetic methods and exploring their potential applications in medicine and other fields .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in bacterial cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to a compromised bacterial cell structure and ultimately, cell death.

Pharmacokinetics

Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is bactericidal activity against both gram-positive and gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound . Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-19-11-12-21(23(16-19)31-2)24(27)25-18-10-13-22-17(15-18)7-6-14-26(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXLIIGWSPMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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